3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Brand Name: Vulcanchem
CAS No.: 1251607-41-6
VCID: VC4926967
InChI: InChI=1S/C17H16ClN5O3S/c1-21-15(24)13-12(19-17(21)26)14(27-20-13)16(25)23-8-6-22(7-9-23)11-5-3-2-4-10(11)18/h2-5H,6-9H2,1H3,(H,19,26)
SMILES: CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Molecular Formula: C17H16ClN5O3S
Molecular Weight: 405.86

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

CAS No.: 1251607-41-6

Cat. No.: VC4926967

Molecular Formula: C17H16ClN5O3S

Molecular Weight: 405.86

* For research use only. Not for human or veterinary use.

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione - 1251607-41-6

Specification

CAS No. 1251607-41-6
Molecular Formula C17H16ClN5O3S
Molecular Weight 405.86
IUPAC Name 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Standard InChI InChI=1S/C17H16ClN5O3S/c1-21-15(24)13-12(19-17(21)26)14(27-20-13)16(25)23-8-6-22(7-9-23)11-5-3-2-4-10(11)18/h2-5H,6-9H2,1H3,(H,19,26)
Standard InChI Key YBIAQLMYZLDBFA-UHFFFAOYSA-N
SMILES CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a fused thiazolo[4,3-d]pyrimidine core (Figure 1), where:

  • Thiazole ring: Positions 4 and 5 of the pyrimidine are fused with a sulfur-containing thiazole[4,3-d] system.

  • Piperazine-carbonyl group: A 4-(2-chlorophenyl)piperazine is linked via a carbonyl group at position 3 .

  • Methyl substitution: A methyl group at position 6 enhances lipophilicity.

Table 1: Key Structural Features

PositionSubstituentRole
34-(2-chlorophenyl)piperazine-1-carbonylEnhances receptor binding via aromatic and basic nitrogen interactions
6Methyl groupModulates pharmacokinetics (logP ~2.8)
5,7Dione groupsStabilize hydrogen bonding with biological targets

Synthetic Pathways

Stepwise Synthesis

The synthesis involves three stages (Figure 2):

  • Core formation: Cyclization of 4-amino-2-mercaptopyrimidine with chloroacetyl chloride yields the thiazolo[4,3-d]pyrimidine core .

  • Piperazine coupling: 4-(2-chlorophenyl)piperazine reacts with carbonyl diimidazole (CDI) to form the activated carbonyl intermediate, which is then coupled to the core .

  • Methylation: Selective methylation at position 6 using methyl iodide in DMF.

Table 2: Optimization of Reaction Conditions

StepReagentsTemperatureYield
CyclizationChloroacetyl chloride, EtOH80°C78%
CouplingCDI, DCMRT85%
MethylationCH₃I, K₂CO₃, DMF60°C91%
CompoundTargetActivity (Kᵢ/IC₅₀)Citation
EVT-3098559δ-opioid58 nM
VC11968409A₂A AR389 nM
3-[4-(3-ClPh)-piperazine] MOR1.2 μM

Metabolic and Toxicological Considerations

Metabolic Pathways

Piperazine derivatives undergo hepatic CYP3A4-mediated N-dealkylation and aromatic hydroxylation . The 2-chlorophenyl group may reduce phase I metabolism compared to unsubstituted analogues .

Toxicity Profile

  • Acute toxicity: LD₅₀ > 500 mg/kg (rat, oral) .

  • Cardiotoxicity risk: QTc prolongation observed in analogues with unsubstituted piperazines .

Future Directions

  • Structure-activity relationship (SAR) studies: Systematic variation of substituents at positions 3 and 6 .

  • In vivo efficacy models: Neuropathic pain models for antinociceptive validation .

  • Crystallographic studies: Co-crystallization with A₂A AR to optimize binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator